molecular formula C20H23NO3S2 B4861258 ethyl 2-{[2-(ethylsulfanyl)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-{[2-(ethylsulfanyl)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B4861258
M. Wt: 389.5 g/mol
InChI Key: IIXRDKMSWAJNLU-UHFFFAOYSA-N
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Description

Ethyl 2-{[2-(ethylsulfanyl)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a benzothiophene-based derivative characterized by:

  • A tetrahydrobenzo[b]thiophene core.
  • An ethyl ester group at position 2.
  • A substituted benzoyl amino group at position 2, featuring an ethylsulfanyl (-S-C₂H₅) moiety on the benzene ring.

Benzothiophene derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their stability, hydrogen-bonding capabilities, and tunable electronic properties .

Properties

IUPAC Name

ethyl 2-[(2-ethylsulfanylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3S2/c1-3-24-20(23)17-13-9-5-8-12-16(13)26-19(17)21-18(22)14-10-6-7-11-15(14)25-4-2/h6-7,10-11H,3-5,8-9,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXRDKMSWAJNLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[2-(ethylsulfanyl)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and a benzene derivative.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced via a nucleophilic substitution reaction, where an ethylsulfanyl reagent reacts with a suitable leaving group on the benzene ring.

    Amidation Reaction: The amino group is introduced through an amidation reaction, where an amine reacts with an acyl chloride or anhydride to form the amide bond.

    Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ester using an alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[2-(ethylsulfanyl)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid (nitration), halogens (halogenation), sulfuric acid (sulfonation)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Nitro, halo, and sulfonyl derivatives

Scientific Research Applications

Ethyl 2-{[2-(ethylsulfanyl)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-{[2-(ethylsulfanyl)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s key structural distinction lies in the ethylsulfanyl group on the benzoyl moiety. Below is a comparative analysis with similar compounds:

Compound Name Substituent at Benzoyl/Amido Group Molecular Weight (g/mol) Key Features Reference
Target Compound 2-(Ethylsulfanyl)benzoyl ~405.5 (calculated) Enhanced lipophilicity due to ethylsulfanyl group; potential for sulfur-mediated interactions. N/A
Ethyl 2-{[(phenylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Phenylsulfanylacetyl 401.49 Higher aromaticity; potential π-π stacking interactions.
Ethyl 2-({1-[(4-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 4-Bromobenzoyl with trichloroethyl 567.67 Electron-withdrawing bromo and trichloro groups enhance electrophilicity.
Ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Pyridine-4-carboxamido 342.41 Nitrogen-rich substituent; potential for coordination chemistry.

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups : The ethylsulfanyl group in the target compound is moderately electron-donating, contrasting with electron-withdrawing groups (e.g., bromo in ), which influence reactivity and intermolecular interactions.
  • Hydrogen Bonding : Analogs like ethyl 2-benzamido derivatives exhibit intramolecular N–H⋯O hydrogen bonds forming S(6) ring motifs, stabilizing molecular conformation . The ethylsulfanyl group may alter such interactions by introducing steric bulk.

Physicochemical and Spectroscopic Properties

  • NMR Profiles : Analogs such as compound 6o () show distinct ¹H NMR signals for ethyl ester groups (δ ~1.2–4.3 ppm) and aromatic protons (δ ~6.8–7.8 ppm). The ethylsulfanyl group would likely resonate at δ ~2.5–3.0 ppm (CH₂) and δ ~1.2–1.5 ppm (CH₃) .
  • Mass Spectrometry: HRMS-ESI data (e.g., m/z 390.1370 for compound 6o ) confirm molecular formulas. The target compound’s calculated exact mass is ~405.5 (C₂₁H₂₅NO₃S₂).

Biological Activity

Ethyl 2-{[2-(ethylsulfanyl)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of various precursors. The structural formula can be represented as follows:

C18H22N2O3SC_{18}H_{22}N_{2}O_{3}S

This compound features a benzothiophene backbone, which is known for its diverse pharmacological properties. The presence of the ethylsulfanyl group and the benzoyl moiety contributes to its potential biological activity.

Antimicrobial Activity

Research has indicated that derivatives of benzothiophene compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that certain benzothiophene derivatives displayed potent activity against Mycobacterium tuberculosis, suggesting a potential role in treating tuberculosis infections .

Analgesic Activity

The analgesic properties of similar compounds have been evaluated using the "hot plate" method on animal models. Results indicated that some derivatives possess analgesic effects that exceed those of standard analgesics like metamizole. This suggests that this compound may also exhibit similar analgesic properties .

Antitubercular Activity

A specific study focused on the anti-tubercular activity of thiophene derivatives demonstrated that these compounds could inhibit the growth of Mycobacterium tuberculosis H37Ra. The mechanism involves interference with bacterial cell wall synthesis and metabolic pathways .

Case Studies and Research Findings

Study ReferenceBiological ActivityFindings
Siutkina et al. (2021)AnalgesicCompounds showed higher analgesic activity than metamizole in mice models.
Baravkar et al. (2019)AntitubercularDemonstrated significant inhibition of M. tuberculosis growth.
Rossetti et al. (2019)AntimicrobialNovel chiral derivatives exhibited broad-spectrum antimicrobial activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-{[2-(ethylsulfanyl)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-{[2-(ethylsulfanyl)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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